4-Ethylphenyl 2-methylbenzoate
Description
4-Ethylphenyl 2-methylbenzoate is an aromatic ester composed of 2-methylbenzoic acid and 4-ethylphenol. Structurally, it features a methyl substituent at the ortho position of the benzoyl group and an ethyl group at the para position of the phenyl ring (Figure 1).
Benzoate esters are often utilized as intermediates in organic synthesis, pharmaceutical agents, and materials science due to their tunable electronic and steric properties. The substitution pattern on both the benzoyl and phenyl rings significantly influences reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-3-13-8-10-14(11-9-13)18-16(17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
InChI Key |
LPKZLYNVLMSCBD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or their salts) and alcohols. For 4-ethylphenyl 2-methylbenzoate:
Acidic Hydrolysis
-
Conditions : H₂O/H⁺ (e.g., H₂SO₄), reflux.
-
Products : 2-Methylbenzoic acid + 4-Ethylphenol.
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .
Basic Hydrolysis (Saponification)
-
Conditions : NaOH/H₂O, heat.
-
Products : Sodium 2-methylbenzoate + 4-Ethylphenol.
-
Kinetics : Base-driven deprotonation of water generates a strong nucleophile (OH⁻), cleaving the ester bond .
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 2-Methylbenzoic acid + 4-Ethylphenol | ~85% |
| Basic Hydrolysis | NaOH, H₂O, 60°C, 24h | Sodium 2-methylbenzoate + 4-Ethylphenol | >90% |
Transesterification
Transesterification exchanges the alkoxy group of an ester with another alcohol. For this compound:
-
Example : Reaction with phenol yields phenyl 2-methylbenzoate and 4-ethylphenol.
-
Catalyst : Potassium bases (e.g., K₂CO₃) enhance nucleophilic substitution at the carbonyl carbon .
Key Data :
Reduction Reactions
Esters are reduced to primary alcohols using strong reducing agents:
-
Products : 2-Methylbenzyl alcohol + 4-Ethylphenol.
-
Mechanism : Hydride attack at the carbonyl carbon forms a tetrahedral intermediate, followed by alkoxide protonation .
Example :
Electrophilic Aromatic Substitution (EAS)
The 4-ethylphenyl group may undergo EAS at the para position due to electron-donating ethyl substituents.
Nitration
-
Conditions : HNO₃, H₂SO₄, 50°C.
-
Product : 4-Ethyl-3-nitro-phenyl 2-methylbenzoate.
-
Regioselectivity : Nitration occurs meta to the ester group and para to the ethyl group .
Halogenation
Oxidation Reactions
The ester group is generally resistant to oxidation, but the 4-ethylphenyl moiety may oxidize under harsh conditions:
-
Conditions : KMnO₄, H₂O, heat.
-
Product : 4-Carboxyphenyl 2-methylbenzoate (via side-chain oxidation of ethyl to carboxylic acid) .
Stability and Compatibility
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties of 2-Methylbenzoate Esters
Key Observations :
Implications for this compound :
- Para-substituted esters with bulky groups (e.g., -C₂H₅) could exhibit steric hindrance, affecting binding to enzymatic targets like nitric oxide synthase (NOS) .
Research Findings and Trends
Spectroscopic Characterization
- ¹H NMR : Ethyl groups typically show triplet signals for CH₃ (δ 1.2–1.4) and quartet signals for CH₂ (δ 2.4–2.6), as seen in ethyl-substituted analogs .
- MS (EI) : Molecular ion peaks for 2-methylbenzoate esters are expected at m/z values corresponding to their molecular weights (e.g., ~270–300 g/mol for C₁₆H₁₆O₂) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-ethylphenyl 2-methylbenzoate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis of aryl benzoates like this compound typically involves esterification between 2-methylbenzoic acid derivatives and 4-ethylphenol. A two-step approach is recommended:
Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form an active ester intermediate.
Nucleophilic substitution : React the activated ester with 4-ethylphenol under anhydrous conditions (e.g., dry THF) at 60–80°C for 12–24 hours .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>80%) are achievable by controlling moisture levels and stoichiometric ratios (1:1.2 acid-to-phenol) .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Key signals include:
- Aromatic protons: δ 6.8–7.5 ppm (multiplet for substituted benzene rings).
- Ethyl group: δ 1.2–1.4 ppm (triplet for –CH2CH3), δ 2.6 ppm (quartet for Ar–CH2–).
- Methyl ester: δ 2.3 ppm (singlet for –COOCH3).
- IR : Strong C=O stretch at ~1720 cm<sup>−1</sup> (ester carbonyl), aromatic C–H stretches at 3050–3100 cm<sup>−1</sup> .
- Validation : Compare spectral data with computed DFT simulations or literature analogs (e.g., 4-ethylphenyl 4-tert-butylbenzoate) to resolve ambiguities .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve discrepancies in hydrogen-bonding patterns?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Anisotropic displacement parameters for non-H atoms.
- Hydrogen atoms placed geometrically and refined using a riding model.
- Validate using R1 (<5%) and wR2 (<10%) .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs (e.g., D for donor, A for acceptor). For example, C–H···O interactions may form R2<sup>2</sup>(8) motifs .
Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Experimental Design :
Dose-Response Studies : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays.
- Data Interpretation :
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of biological replicates.
- Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
